3-[(Cyclopentylamino)methyl]benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-[(cyclopentylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-11-4-3-5-12(8-11)10-15-13-6-1-2-7-13/h3-5,8,13,15H,1-2,6-7,10H2 |
InChI Key |
WICMDFYUHKQABX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopentylamino Methyl Benzonitrile
Retrosynthetic Analysis of the 3-[(Cyclopentylamino)methyl]benzonitrile Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.in For this compound, the primary disconnection points are the carbon-nitrogen bond of the secondary amine and the carbon-carbon bond of the nitrile group.
A key disconnection strategy for this target molecule is breaking the C-N bond of the secondary amine. This leads to two precursor synthons: a cyclopentyl cation and a 3-(aminomethyl)benzonitrile (B130773) anion, or more practically, cyclopentylamine (B150401) and 3-(halomethyl)benzonitrile or 3-formylbenzonitrile. This approach identifies reductive amination as a primary synthetic route.
Retrosynthetic Analysis Scheme:
| Target Molecule | Disconnection | Precursors |
| This compound | C-N bond (Reductive Amination) | 3-Formylbenzonitrile and Cyclopentylamine |
| This compound | C-CN bond (Nitrile Synthesis) | 3-[(Cyclopentylamino)methyl]bromobenzene |
This analysis suggests that the most direct synthetic pathway involves the reaction between 3-formylbenzonitrile and cyclopentylamine, followed by reduction of the resulting imine.
Classical and Modern Approaches to Benzonitrile (B105546) Synthesis Applicable to this compound
Classical Methods:
Sandmeyer Reaction: This reaction involves the diazotization of an amino group on the benzene (B151609) ring, followed by treatment with a copper(I) cyanide. prepchem.com For the synthesis of a precursor to the target molecule, one could start with 3-aminobenzaldehyde.
Dehydration of Amides: The dehydration of a corresponding benzamide (B126) using a dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) is a traditional method. atamanchemicals.comyoutube.com
From Benzoic Acids: Benzoic acids can be converted to benzonitriles. One method involves heating with lead thiocyanate. atamanchemicals.comsciencemadness.org Another approach is the reaction of a benzoic acid with urea (B33335) at high temperatures in the presence of a metallic catalyst. atamanchemicals.com
Modern Methods:
Ammoxidation of Toluene Derivatives: This industrial process involves the reaction of a methyl-substituted benzene with ammonia (B1221849) and oxygen at high temperatures over a catalyst. atamanchemicals.commedcraveonline.com This would be a potential route to 3-methylbenzonitrile, which could then be functionalized.
One-Pot Synthesis from Aldehydes: A greener approach involves the one-pot synthesis from a benzaldehyde (B42025) derivative and hydroxylamine (B1172632) hydrochloride, often using ionic liquids or heterogeneous catalysts to improve yields and simplify purification. rsc.orgresearchgate.netrsc.org This method could be directly applied to a suitable aldehyde precursor.
Electrosynthesis: A novel approach involves the paired electrosynthesis of benzonitrile from benzoic acid in liquid ammonia, offering a greener alternative by avoiding toxic reagents and high temperatures. rsc.org
The choice of method depends on the availability of starting materials, scalability, and environmental considerations. For laboratory-scale synthesis of this compound, a reductive amination approach starting from 3-formylbenzonitrile is often the most practical.
Optimization of Reaction Conditions for the Efficient Production of this compound
The efficient production of this compound via reductive amination of 3-formylbenzonitrile and cyclopentylamine is dependent on several key reaction parameters.
Key Parameters for Optimization:
Reducing Agent: A variety of reducing agents can be employed for reductive amination. Sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices. researchgate.net Sodium cyanoborohydride (NaCNBH₃) is also effective, particularly under mildly acidic conditions. organic-chemistry.org The choice of reducing agent can influence the reaction rate and selectivity.
Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Common solvents for reductive amination include methanol, ethanol, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). scielo.org.mx The polarity and protic nature of the solvent can affect the formation and reduction of the imine intermediate.
pH: The pH of the reaction mixture is critical. The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the reducing agent's stability and reactivity are also pH-dependent. For instance, maintaining a pH of around 12 with a large excess of ammonia can favor the formation of primary amines when starting from an aldehyde and ammonia. organic-chemistry.org
Temperature: Reductive aminations are often carried out at room temperature. However, adjusting the temperature can influence the reaction rate. Lower temperatures may be required for sensitive substrates to minimize side reactions.
Stoichiometry: The molar ratio of the aldehyde, amine, and reducing agent should be carefully controlled to maximize the yield of the desired secondary amine and minimize the formation of byproducts such as the tertiary amine or the reduction of the aldehyde to an alcohol.
Example Optimization Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | NaCNBH₃ |
| Solvent | Methanol | Dichloromethane | Tetrahydrofuran |
| pH | 7.0 | 5.5 | 6.0 |
| Temperature | 25°C | 0°C | 25°C |
| Yield (%) | (To be determined) | (To be determined) | (To be determined) |
By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be established to achieve high yield and purity.
Purification Techniques for this compound and Synthetic Intermediates
The purification of the final product and its synthetic intermediates is essential to obtain a compound of high purity. The choice of purification technique depends on the physical and chemical properties of the compounds and the nature of the impurities.
Purification of Intermediates (e.g., 3-Formylbenzonitrile):
Distillation: If the intermediate is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method for purification. lookchem.com
Recrystallization: For solid intermediates, recrystallization from an appropriate solvent system can be used to remove impurities.
Chromatography: Column chromatography on silica (B1680970) gel is a versatile technique for separating the desired intermediate from byproducts and unreacted starting materials. google.com
Purification of the Final Product (this compound):
The final product contains both a basic secondary amine and a polar nitrile group. This dual functionality presents unique challenges and opportunities for purification.
Acid-Base Extraction: The basic nature of the secondary amine allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent. google.com This method is effective for removing non-basic impurities.
Column Chromatography: Flash chromatography is a common and effective method for purifying amines. biotage.com Due to the basicity of the amine, which can lead to tailing on standard silica gel, several strategies can be employed:
Amine-Modified Solvents: Adding a small amount of a volatile amine, such as triethylamine, to the eluent can neutralize the acidic sites on the silica gel and improve peak shape. biotage.com
Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amine groups (KP-NH) can also prevent strong interactions with the basic product, leading to better separation. biotage.com
Crystallization/Salt Formation: If the final product is a solid, recrystallization can be an effective final purification step. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate salt), which can be purified by recrystallization and then converted back to the free base.
Purification Methods Summary:
| Compound Type | Recommended Purification Technique(s) |
| Aldehyde Intermediate | Distillation, Recrystallization, Column Chromatography |
| Secondary Amine Product | Acid-Base Extraction, Column Chromatography (with modified solvent or stationary phase), Crystallization/Salt Formation |
By employing a combination of these techniques, this compound and its synthetic intermediates can be obtained in high purity.
Spectroscopic Characterization and Advanced Structural Elucidation of 3 Cyclopentylamino Methyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 3-[(Cyclopentylamino)methyl]benzonitrile
One-Dimensional NMR (¹H and ¹³C) Data Analysis
No experimental ¹H or ¹³C NMR data for this compound has been found in published literature. A detailed analysis of chemical shifts, coupling constants, and signal integrations, which would typically confirm the proton and carbon environments within the molecule, cannot be provided.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Similarly, two-dimensional NMR data, which are crucial for establishing covalent bond connectivity and spatial relationships between atoms, are not available. Without COSY, HSQC, HMBC, and NOESY spectra, a definitive assignment of the molecular structure and its stereochemistry through NMR techniques is not possible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
While the molecular weight of this compound is calculated to be 200.28 g/mol , no experimental mass spectrometry data has been located. An analysis of the molecular ion peak and the fragmentation pattern, which would provide confirmation of the molecular formula and insights into the compound's structure, cannot be conducted.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Experimental infrared spectroscopy data for this compound is not available in the public domain. Therefore, an analysis of characteristic absorption bands to identify functional groups such as the nitrile (C≡N), the secondary amine (N-H), and aromatic C-H bonds cannot be presented.
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound
A search for crystallographic data has not yielded any results for this compound. As such, a definitive determination of its solid-state structure, including bond lengths, bond angles, and crystal packing, is not possible.
Computational Chemistry and Molecular Modeling Studies on 3 Cyclopentylamino Methyl Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-[(Cyclopentylamino)methyl]benzonitrile
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. For this compound, such calculations would likely focus on the influence of the cyclopentylamino and nitrile functional groups on the electronic properties of the benzene (B151609) ring.
Theoretical calculations on substituted benzonitriles have shown that both electron-donating and electron-withdrawing groups can significantly alter the molecule's electronic characteristics pku.edu.cnutexas.edu. The aminomethyl group is generally considered to be electron-donating, which would be expected to increase the electron density of the aromatic ring in this compound. Conversely, the nitrile group is strongly electron-withdrawing. The interplay of these two groups at the meta position would create a unique electronic distribution across the molecule.
Key parameters that would be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized more on the electron-rich aminomethyl-substituted benzene ring, while the LUMO would be concentrated around the electron-deficient nitrile group.
The molecular electrostatic potential (MEP) map is another valuable output, visualizing the charge distribution and predicting sites for intermolecular interactions. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the nitrile group and a region of positive potential around the amino group's hydrogen atom, highlighting their roles as hydrogen bond acceptors and donors, respectively.
Table 1: Predicted Electronic Properties of this compound Based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analogous Structures |
| HOMO Energy | Relatively High | The presence of the electron-donating aminomethyl group increases the energy of the HOMO. |
| LUMO Energy | Relatively Low | The electron-withdrawing nitrile group lowers the energy of the LUMO. |
| HOMO-LUMO Gap | Moderate | The opposing electronic effects of the substituents are expected to result in a moderate energy gap. |
| Dipole Moment | Significant | The separation of charge due to the electron-donating and electron-withdrawing groups will likely result in a notable dipole moment. |
| Reactivity | The aromatic ring is activated towards electrophilic substitution, while the nitrile group is susceptible to nucleophilic addition. | General reactivity patterns of substituted benzenes. |
Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions of this compound
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and intermolecular interactions in a simulated environment, such as in solution. nih.govyoutube.comgoums.ac.irnih.gov
MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations. It is plausible that the molecule exists as an equilibrium of several conformers. The introduction of N-methylation, for instance, has been shown to have significant consequences on peptide conformation due to the creation of a tertiary amide which can adopt energetically similar cis and trans isomers. mdpi.com
In a simulated aqueous environment, MD studies would also reveal the nature of the interactions between this compound and water molecules. The nitrogen of the nitrile group and the nitrogen of the amino group would be expected to act as hydrogen bond acceptors, while the hydrogen on the amino group would be a hydrogen bond donor. These interactions are critical for the solubility and bioavailability of the compound.
Table 2: Potential Conformational Features of this compound
| Molecular Fragment | Expected Conformational Behavior | Influence on Molecular Properties |
| Cyclopentyl Ring | Envelope and twist conformations | Affects the steric bulk and the way the molecule fits into a binding pocket. |
| C(aryl)-CH2 Bond | Rotation leading to different orientations of the cyclopentylamino group relative to the ring. | Influences the overall shape and dipole moment. |
| CH2-NH Bond | Rotation is possible, but may be somewhat restricted by steric hindrance. | Determines the accessibility of the nitrogen lone pair for interactions. |
| NH-Cyclopentyl Bond | Rotation will influence the orientation of the cyclopentyl group. | Contributes to the overall conformational space available to the molecule. |
In Silico Approaches for Ligand-Receptor Interaction Prediction Involving this compound
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. preprints.orgijper.orgpreprints.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov
Given the structure of this compound, it possesses features common to many biologically active molecules, including an aromatic ring, a hydrogen bond donor (the secondary amine), and a hydrogen bond acceptor (the nitrile group). These features allow for a variety of potential interactions with a protein's active site, such as:
Pi-pi stacking: The benzene ring can interact with aromatic residues of the receptor like phenylalanine, tyrosine, or tryptophan.
Hydrogen bonding: The N-H group can donate a hydrogen bond to an acceptor on the protein (e.g., a carbonyl oxygen), while the nitrile nitrogen can accept a hydrogen bond from a donor on the protein (e.g., an amide N-H).
Hydrophobic interactions: The cyclopentyl group and the methylene (B1212753) bridge can engage in van der Waals interactions with nonpolar residues in the binding pocket.
The specific binding mode and affinity would depend on the topology and chemical nature of the receptor's active site. Docking studies on similar benzonitrile (B105546) derivatives have highlighted the importance of these types of interactions in achieving high binding affinity. nih.gov
Table 3: Predicted Ligand-Receptor Interactions for this compound
| Interaction Type | Potential Interacting Group on Molecule | Potential Receptor Residues |
| Hydrogen Bond Donor | Secondary Amine (N-H) | Aspartate, Glutamate, Carbonyl backbone |
| Hydrogen Bond Acceptor | Nitrile (C≡N) | Arginine, Lysine, Serine, Threonine, Amide backbone |
| Pi-Pi Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Cyclopentyl Ring, Methylene Bridge | Leucine, Isoleucine, Valine, Alanine |
Predictive Modeling for Biological Activity Based on the Structure of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models, once validated, can be used to predict the activity of new, untested compounds. nih.govarxiv.orgmdpi.com
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological activities would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).
Physicochemical descriptors: Related to properties like lipophilicity (logP) and polarizability.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. researchgate.net
While no specific QSAR studies on this compound exist, studies on other series of biologically active compounds, such as aminopyrimidinyl pyrazole analogs, have successfully used 3D-QSAR models to design more potent inhibitors. mdpi.com Such a model for benzonitrile derivatives could reveal which structural features are most important for a particular biological activity, guiding the design of more potent analogs. For example, a QSAR model might indicate that increasing the hydrophobicity of the cycloalkyl group or modifying the electronic properties of the benzonitrile ring could enhance activity.
Table 4: Common Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors | Potential Relevance for this compound |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the size and branching of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's polarity and reactivity in electrostatic interactions. |
| Geometrical | Molecular Surface Area, Molecular Volume | Describes the steric properties and how the molecule might fit in a binding site. |
| Physicochemical | LogP, Molar Refractivity | Correlates with membrane permeability and polarizability. |
Structure Activity Relationship Sar Studies and Rational Design of 3 Cyclopentylamino Methyl Benzonitrile Analogues
Design Principles for Modulating the Benzonitrile (B105546) Core of 3-[(Cyclopentylamino)methyl]benzonitrile
The benzonitrile core is a critical component of the this compound scaffold, offering multiple avenues for structural modification to fine-tune the molecule's properties. Design principles for its modulation focus on altering electronic character, steric profile, and metabolic stability.
Bioisosteric Replacement : The nitrile group itself can be replaced with other functional groups, known as bioisosteres, that possess similar steric and electronic properties. This strategy is often employed to improve metabolic stability or enhance target binding. For example, replacing the nitrile with a tetrazole ring can introduce a more metabolically stable acidic moiety that may form different hydrogen bond interactions.
Improving Lipophilicity and Solubility : Substituents on the benzonitrile ring can significantly impact the compound's lipophilicity (logP), which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Adding lipophilic groups like halogens or small alkyl chains can increase membrane permeability. researchgate.net Conversely, incorporating polar groups can enhance aqueous solubility. The strategic placement of these substituents is crucial for achieving a balance between potency and favorable pharmacokinetic characteristics.
Synthetic Strategies for the Generation of this compound Derivatives
The generation of a library of derivatives based on the this compound scaffold relies on versatile and efficient synthetic methodologies. Key strategies target the modification of the benzonitrile ring, the secondary amine, and the cyclopentyl moiety.
A primary and highly effective method for synthesizing the core structure and its analogues is reductive amination . This process typically involves the reaction of a benzaldehyde (B42025) derivative (e.g., 3-formylbenzonitrile) with a primary amine (e.g., cyclopentylamine) to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the desired secondary amine.
For creating diversity in the benzonitrile core, various substituted benzaldehydes can be used as starting materials. Alternatively, functionalization can occur after the core is assembled. Common synthetic approaches include:
Knoevenagel Condensation : This reaction can be used to synthesize derivatives by reacting aldehydes with active methylene (B1212753) compounds, providing a route to various benzylidenemalononitrile (B1330407) structures. nih.gov
Nucleophilic Aromatic Substitution (SNAr) : If the benzonitrile ring is activated with a suitable leaving group (like fluorine) and electron-withdrawing groups, other nucleophiles can be introduced onto the ring.
Cross-Coupling Reactions : For derivatives bearing a halogen (e.g., bromine or iodine) on the benzonitrile ring, palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling can be employed to introduce a wide array of aryl, alkyl, or alkynyl groups. nih.gov
Microwave-Assisted Synthesis : To accelerate reaction times and improve yields, microwave irradiation is often utilized, particularly in condensation and substitution reactions. nih.govnih.gov
These strategies allow for the systematic variation of substituents around the scaffold, enabling a thorough exploration of the SAR.
Impact of Substituent Variations on Potential Biological Activities of this compound Analogues
Variations on the Benzonitrile Ring: The placement of substituents on the aromatic ring can alter interactions with the binding pocket of a target enzyme. For example, adding small, lipophilic substituents like chlorine or fluorine can enhance hydrophobic interactions and may block sites of metabolic hydroxylation, potentially increasing the compound's half-life and potency. researchgate.neteurochlor.org The electron-withdrawing or -donating nature of these groups also modulates the electronic environment of the ring, which can be crucial for π-π stacking or other electronic interactions with amino acid residues in the target protein. researchgate.net
Interactive Table: Predicted Effects of Benzonitrile Ring Substitutions
| Position of Substitution | Substituent Type | Example | Predicted Impact on Lipophilicity | Potential Impact on Biological Activity |
|---|---|---|---|---|
| Ortho (C2, C4) | Electron-Withdrawing Halogen | -Cl, -F | Increase | May enhance hydrophobic interactions in the binding pocket; potential for steric hindrance. researchgate.net |
| Meta (C5) | Electron-Donating Alkyl | -CH₃ | Increase | Could fill a small hydrophobic pocket without significantly altering electronics relative to the nitrile. |
| Para (C6) | Hydrogen Bond Donor/Acceptor | -OH, -OCH₃ | Decrease/Slight Increase | May introduce key hydrogen bonding interactions with the target protein, potentially increasing affinity. |
Variations of the Cyclopentyl Group: The cyclopentyl group plays a significant role in defining the steric bulk and hydrophobic character of the amine substituent. Its size and shape are critical for fitting into the specific binding site of a target.
Ring Size : Altering the ring size to cyclobutyl, cyclohexyl, or larger cycloalkyl groups can determine the optimal fit for a hydrophobic pocket. A larger or smaller ring may either improve or diminish binding affinity depending on the topology of the target site.
Substitution on the Cyclopentyl Ring : Introducing substituents on the cyclopentyl ring itself can further probe the binding pocket and can introduce chirality, as discussed in the next section.
Stereochemical Considerations in the Design and Synthesis of Chiral Analogues of this compound
While this compound is an achiral molecule, the introduction of stereocenters into its analogues is a critical aspect of rational drug design. patsnap.com Biological systems, such as enzymes and receptors, are chiral environments, meaning they can interact differently with the enantiomers of a chiral drug. researchgate.netnih.gov One enantiomer may exhibit the desired therapeutic activity, while the other could be less active, inactive, or even cause undesired effects. patsnap.comnih.gov
Introducing Chirality: Chirality can be introduced into the this compound scaffold in several ways:
Substitution on the Methylene Linker : Replacing one of the hydrogen atoms on the methylene bridge (the -CH₂- group) with a substituent, such as a methyl group, would create a chiral center.
Substitution on the Cyclopentyl Ring : Placing a substituent at any position on the cyclopentyl ring (other than a gem-disubstituted position) will generate at least one chiral center. For example, using a substituted amine like (R)- or (S)-3-methylcyclopentylamine in the initial synthesis.
Atropisomerism : In some highly substituted or sterically hindered analogues, rotation around a single bond (e.g., an aryl-aryl bond introduced via Suzuki coupling) may be restricted, leading to a form of chirality known as atropisomerism. nih.gov
Synthesis of Chiral Analogues: The synthesis of enantiomerically pure or enriched analogues requires stereoselective methods. nih.gov
Chiral Starting Materials : The most straightforward approach is to use a commercially available, enantiomerically pure building block, such as a chiral amine or aldehyde, in the synthesis.
Asymmetric Synthesis : This involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other during a key reaction step, such as the reduction of the imine intermediate.
Chiral Resolution : If the synthesis produces a racemic mixture (an equal mixture of both enantiomers), the enantiomers can be separated using techniques like chiral chromatography.
Understanding the stereochemical requirements for biological activity is essential for developing more selective and potent therapeutic agents based on this scaffold. researchgate.net
Preclinical Pharmacological and Biological Investigation of Benzonitrile Based Compounds, with Implications for 3 Cyclopentylamino Methyl Benzonitrile
In Vitro Cellular Assays for Initial Biological Profiling of 3-[(Cyclopentylamino)methyl]benzonitrile
The initial phase of preclinical investigation for a novel compound like this compound involves a series of in vitro assays. These assays are designed to provide a preliminary understanding of the compound's biological activity, potency, and selectivity in a controlled, cell-free or cell-based environment.
Cell-free biochemical assays are fundamental in determining the direct interaction of a compound with its putative molecular target, such as an enzyme or receptor, in an isolated system. This approach eliminates the complexities of cellular environments, such as membrane transport and metabolism, allowing for a precise measurement of the compound's inhibitory or activating effects. For a benzonitrile (B105546) derivative, these assays are crucial in identifying potential enzyme inhibition, a common mechanism of action for this class of compounds.
A primary step would be to screen this compound against a panel of enzymes to identify potential targets. For instance, given that some benzonitrile compounds exhibit inhibitory activity against enzymes like monoamine oxidase, a cell-free assay measuring the activity of this enzyme in the presence of the compound would be highly relevant. nih.gov The assay would typically involve incubating the purified enzyme with its substrate and varying concentrations of the test compound. The rate of product formation is then measured, often through spectrophotometric or fluorometric methods, to determine the extent of inhibition.
Table 1: Hypothetical Cell-Free Enzyme Inhibition Profile for this compound
| Enzyme Target | IC50 (µM) | Inhibition Mechanism |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | 15.2 | Competitive |
| Monoamine Oxidase B (MAO-B) | 5.8 | Competitive |
| Cyclooxygenase-2 (COX-2) | > 100 | Not Determined |
This table presents hypothetical data for illustrative purposes.
The data from such assays, particularly the half-maximal inhibitory concentration (IC50), provides a quantitative measure of the compound's potency. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), offering deeper insights into the compound-target interaction.
Following the initial biochemical screening, cell-based functional assays are employed to assess the biological effects of this compound in a more physiologically relevant context. These assays measure the compound's impact on cellular processes and signaling pathways. A variety of cell-based assays can be utilized, depending on the anticipated therapeutic application.
For instance, if the compound is being investigated for its potential as an anticancer agent, cell viability and proliferation assays would be conducted on a panel of cancer cell lines. oncolines.com Assays such as the MTT or ATP-based assays measure the metabolic activity of cells, which correlates with cell number, providing an indication of the compound's cytotoxic or cytostatic effects.
Table 2: Hypothetical Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | GI50 (µM) |
|---|---|---|
| MCF-7 | Breast | 22.5 |
| A549 | Lung | 45.1 |
| HCT116 | Colon | 38.7 |
This table presents hypothetical data for illustrative purposes. GI50 represents the concentration causing 50% growth inhibition.
Beyond general cytotoxicity, more specific functional assays can be employed. For example, if the compound is hypothesized to modulate a particular signaling pathway, reporter gene assays can be used to measure changes in gene expression downstream of the target. oncolines.com Similarly, techniques like Western blotting or ELISA can be used to quantify changes in the phosphorylation state or expression levels of key proteins within a signaling cascade.
In Vivo Efficacy Studies in Relevant Animal Models for Benzonitrile Derivatives
Promising results from in vitro assays warrant further investigation in in vivo animal models of disease. These studies are crucial for evaluating the therapeutic efficacy of a compound in a complex biological system, taking into account pharmacokinetic and pharmacodynamic factors. The choice of animal model is critical and should be relevant to the intended therapeutic indication.
For benzonitrile derivatives with potential neurological applications, rodent models of depression or anxiety might be employed. In such studies, the compound would be administered to the animals, and its effects on specific behaviors, such as performance in the forced swim test or elevated plus maze, would be assessed.
In the context of oncology, xenograft models are commonly used. Here, human cancer cells are implanted into immunocompromised mice, and the effect of the benzonitrile derivative on tumor growth is monitored over time. Key efficacy endpoints in these studies include tumor volume, tumor weight, and survival rates.
The data from these in vivo studies are essential for establishing a proof-of-concept for the therapeutic potential of the compound and for guiding the design of future clinical trials.
Mechanistic Studies of Cellular Responses Induced by this compound
To gain a deeper understanding of how this compound exerts its biological effects, mechanistic studies are conducted to elucidate the underlying cellular and molecular pathways. These studies aim to identify the specific cellular responses triggered by the compound and to connect these responses to its therapeutic effects.
Techniques such as transcriptomics (e.g., RNA sequencing) and proteomics can provide a global view of the changes in gene and protein expression induced by the compound. This can help to identify novel targets and pathways that are modulated by the benzonitrile derivative.
For example, if in vitro assays suggest an anti-inflammatory effect, mechanistic studies might investigate the compound's impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent. Cellular imaging techniques, such as immunofluorescence, can be used to visualize the subcellular localization of target proteins and to monitor changes in cellular morphology in response to compound treatment.
By combining data from biochemical, cellular, and in vivo studies, a comprehensive understanding of the pharmacological profile and mechanism of action of this compound can be developed, providing a solid foundation for its further clinical development.
Future Research Directions and Translational Perspectives for 3 Cyclopentylamino Methyl Benzonitrile
Opportunities for Further Structural Optimization and Derivative Development
The core structure of 3-[(Cyclopentylamino)methyl]benzonitrile presents a versatile scaffold for chemical modification to enhance its potential therapeutic properties. Future research could systematically explore structure-activity relationships (SAR) to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Key areas for structural modification could include:
Modification of the Cyclopentyl Group: Alterations to the cyclopentyl ring, such as substitution with various functional groups or replacement with other cyclic or acyclic moieties, could influence the compound's binding affinity and selectivity for its biological target.
Substitution on the Benzonitrile (B105546) Ring: The aromatic ring of the benzonitrile component offers multiple positions for the introduction of substituents. Electron-donating or electron-withdrawing groups could be strategically added to modulate the electronic properties of the molecule and its interactions with target proteins.
Alterations to the Methylamine Linker: The length and flexibility of the linker between the cyclopentylamino and benzonitrile moieties could be varied to optimize the spatial orientation of these groups for enhanced biological activity.
A systematic approach to generating a library of derivatives, followed by high-throughput screening, would be instrumental in identifying lead compounds with desirable characteristics.
| Compound Name | Modification | Potential Impact |
| This compound | - | Baseline Compound |
| Derivatives with substituted cyclopentyl ring | Introduction of hydroxyl, methyl, or other functional groups on the cyclopentyl moiety. | Altered lipophilicity and target binding. |
| Derivatives with substituted benzonitrile ring | Addition of halogens, methoxy, or other groups to the aromatic ring. | Modified electronic properties and target interactions. |
| Analogs with altered linker | Variation in the length and composition of the aminomethyl bridge. | Optimized spatial arrangement for improved efficacy. |
Potential Therapeutic Applications of this compound
The structural motifs present in this compound, namely the benzonitrile and cyclopentylamine (B150401) groups, are found in various biologically active molecules. This suggests that the compound could be investigated for a range of therapeutic applications.
Oncology: The benzonitrile group is a key feature in several approved and investigational cancer therapies. For instance, some kinase inhibitors incorporate a benzonitrile moiety that plays a crucial role in binding to the target enzyme. Future studies could explore the potential of this compound as an inhibitor of specific kinases or other proteins implicated in cancer progression.
Neurological Disorders: Compounds containing aminomethyl and cyclic amine structures are known to interact with targets in the central nervous system. Preliminary data on related compounds suggest potential interactions with neurotransmitter receptors. smolecule.com Therefore, it would be valuable to screen this compound for activity against receptors and enzymes involved in neurological and psychiatric conditions.
Inflammatory Diseases: The modulation of inflammatory pathways is a key strategy in the treatment of numerous diseases. The potential for this compound to interact with targets involved in inflammation warrants investigation.
Initial in vitro screening against a broad panel of biological targets would be a crucial first step in identifying the most promising therapeutic areas for this compound.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biological Effects
To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of various "omics" technologies will be essential. This approach can provide insights into the compound's mechanism of action, identify potential biomarkers of response, and reveal off-target effects.
Transcriptomics: Analyzing changes in gene expression (the transcriptome) in cells or tissues treated with the compound can reveal the cellular pathways that are modulated. This can help to identify the primary molecular targets and downstream signaling cascades affected by the compound.
Proteomics: A comprehensive analysis of the proteome (the complete set of proteins) can provide a more direct picture of the compound's effects on cellular function. Techniques such as quantitative proteomics can identify changes in protein expression and post-translational modifications, offering valuable clues about the compound's mechanism of action.
Metabolomics: Studying the metabolome (the collection of all metabolites) can reveal how the compound alters cellular metabolism. This is particularly relevant for understanding the systemic effects of a drug and for identifying potential biomarkers of efficacy or toxicity.
By integrating data from these different omics platforms, researchers can build a comprehensive model of the biological effects of this compound, which will be invaluable for its future development as a potential therapeutic agent.
| Omics Technology | Data Generated | Potential Insights |
| Transcriptomics | Gene expression profiles | Identification of modulated cellular pathways and potential drug targets. |
| Proteomics | Protein expression and modification data | Understanding of the compound's impact on cellular function and signaling. |
| Metabolomics | Metabolite profiles | Elucidation of the effects on cellular metabolism and identification of biomarkers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
